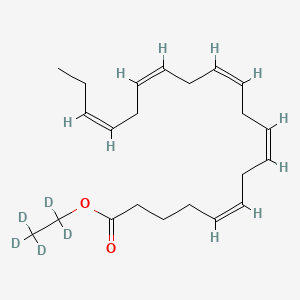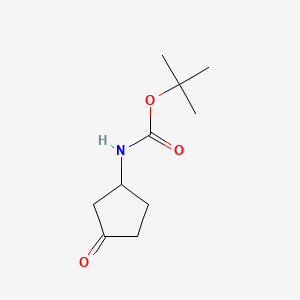
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol . It is a solid or semi-solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Mode of Action
It is known that the bromopyridinyl group and the azetidine ring in the structure could potentially interact with various biological targets .
Pharmacokinetics
The compound’s molecular weight (32919 g/mol) suggests that it may have suitable properties for oral bioavailability .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound is stable under inert atmosphere and should be stored at 2-8°C .
Métodos De Preparación
The synthesis of tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate involves several steps. One common method includes the reaction of 3-bromopyridine-2-ol with tert-butyl azetidine-1-carboxylate in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .
Análisis De Reacciones Químicas
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Aplicaciones Científicas De Investigación
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate is used in various scientific research fields, including:
Comparación Con Compuestos Similares
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-((2-bromopyridin-3-yl)oxy)azetidine-1-carboxylate: This compound has a similar structure but with the bromine atom in a different position on the pyridine ring.
tert-Butyl 3-((4-bromopyridin-2-yl)oxy)azetidine-1-carboxylate: Another similar compound with the bromine atom in a different position.
Propiedades
IUPAC Name |
tert-butyl 3-(3-bromopyridin-2-yl)oxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMREHLSIQVEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704121 |
Source


|
| Record name | tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227381-94-3 |
Source


|
| Record name | tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592144.png)

